molecular formula C12H15NO3 B1327841 Ethyl 5-oxo-5-(4-pyridyl)valerate CAS No. 25370-47-2

Ethyl 5-oxo-5-(4-pyridyl)valerate

Cat. No. B1327841
CAS RN: 25370-47-2
M. Wt: 221.25 g/mol
InChI Key: RWJSAYWXFAUJIN-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-pyridyl)valerate is an organic compound with a chemical formula of C12H15NO3. It is also known as 4-Pyridinepentanoic acid, δ-oxo-, ethyl ester .


Synthesis Analysis

The synthesis process of Ethyl 5-oxo-5-(4-pyridyl)valerate is skillful and the yield is high. It is widely used in food, cosmetics, medicine, biology, industry, and other fields .


Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5-(4-pyridyl)valerate contains a total of 31 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aromatic), and 1 Pyridine(s) .


Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-(4-pyridyl)valerate has a molecular weight of 221.25 g/mol. It appears as a colorless oil .

Scientific Research Applications

Synthesis and Pharmacological Activities

Ethyl 5-oxo-5-(4-pyridyl)valerate and its derivatives have been synthesized and explored for their pharmacological activities. Notably, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate displayed significant positive inotropic activity, although less potent than milrinone. Other compounds with similar substitution patterns exhibited antiinflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).

Chemical Synthesis for Antimicrobial Studies

Ethyl 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylates have been synthesized for antimicrobial studies. This involves reacting triazine with 4-substituted ethyl acetoacetate derivatives, followed by N-alkylation and alkaline hydrolysis of the pyridone esters (Balogh et al., 1980).

Photoisomerization Studies

Ethyl 4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1 H )pyrrole-3-carboxylates, including derivatives of ethyl 5-oxo-5-(4-pyridyl)valerate, have been analyzed for their absorption, fluorescence, and photoisomerization properties. This study provides insights into the structural and electronic properties of these compounds (Vyňuchal et al., 2008).

Antimitotic Agent Research

Ethyl 5-oxo-5-(4-pyridyl)valerate derivatives have been studied as precursors to potent antimitotic agents, showing tumor activity in mice. These studies focus on understanding the mechanism of action and developing new therapeutic agents (Temple et al., 1992).

Synthesis of Novel Chromone-Pyrimidine Derivatives

Research has been conducted on synthesizing novel chromone-pyrimidine coupled derivatives using ethyl 5-oxo-5-(4-pyridyl)valerate. These compounds are significant for their diverse biological activities and potential in medicinal applications (Nikalje et al., 2017).

Safety And Hazards

Ethyl 5-oxo-5-(4-pyridyl)valerate is classified as an irritant . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

ethyl 5-oxo-5-pyridin-4-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)5-3-4-11(14)10-6-8-13-9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJSAYWXFAUJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645677
Record name Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(4-pyridyl)valerate

CAS RN

25370-47-2
Record name Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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